molecular formula C7H4BrClO2 B2412341 2-Bromo-6-chloro-4-hydroxybenzaldehyde CAS No. 1629141-16-7

2-Bromo-6-chloro-4-hydroxybenzaldehyde

Cat. No.: B2412341
CAS No.: 1629141-16-7
M. Wt: 235.46
InChI Key: UPKICZQMPQYKOU-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-hydroxybenzaldehyde typically involves the bromination and chlorination of 4-hydroxybenzaldehyde. One common method includes the reaction of 4-hydroxybenzaldehyde with bromine and chlorine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective substitution of bromine and chlorine at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the bromination of 4-hydroxybenzaldehyde followed by chlorination under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-chloro-4-hydroxybenzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

  • 3-Bromo-4-hydroxybenzaldehyde
  • 2-Chloro-4-hydroxybenzaldehyde
  • 4-Bromo-2-hydroxybenzaldehyde

Comparison: Compared to its analogs, 2-Bromo-6-chloro-4-hydroxybenzaldehyde exhibits unique reactivity due to the combined presence of bromine and chlorine atoms. This dual halogenation enhances its electrophilic properties, making it more versatile in chemical synthesis and biological applications .

Properties

IUPAC Name

2-bromo-6-chloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKICZQMPQYKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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